molecular formula C12H21NO3 B2587579 N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal CAS No. 1335042-74-4

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal

Cat. No. B2587579
M. Wt: 227.304
InChI Key: GVLWYYDPDKGZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines and amino acids . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been reported, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium and catalyst .


Molecular Structure Analysis

The molecular structure of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” involves the Boc group, which is stable towards most nucleophiles and bases . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

Peptide Synthesis and Modification

N-Boc-protected amino acids, such as N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal, play a crucial role in peptide synthesis. The N-Boc group serves as a protective group for amines, allowing for the selective formation and modification of peptide chains. Heydari et al. (2007) described the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the efficiency and environmental benignity of this process in generating N-Boc-protected amino acids, which are essential for peptide synthesis and subsequent pharmaceutical applications Tetrahedron Letters, 48, 5865-5868.

Synthetic Methodologies

Crich and Banerjee (2007) demonstrated the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, showcasing native chemical ligation at phenylalanine. This methodology allows for the synthesis of peptides and proteins with high precision, facilitating the creation of complex biomolecules with significant implications for drug development and biochemistry Journal of the American Chemical Society, 129 33, 10064-5.

Development of Unnatural Amino Acids

Bender et al. (2015) reported on the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, highlighting their incorporation into opioid peptidomimetics. The development of these unnatural amino acids opens new avenues for creating potent ligands for opioid receptors, which could lead to new pain management therapies ACS Medicinal Chemistry Letters, 6 12, 1199-203.

Enantioselective Syntheses

Enantioselective synthesis of amino acid derivatives is a critical area of research, offering the potential for creating molecules with specific chirality. List and van Gemmeren (2015) discussed the enantioselective addition of masked acyl cyanides to N-Boc imines, a method that contributes to the synthesis of α-amino acid derivatives and peptides with high enantioselectivity. This process is vital for developing pharmaceuticals with improved efficacy and reduced side effects Synfacts, 11, 0095 - 0095.

Safety And Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” and similar compounds involve the development of more eco-friendly and sustainable methods for Boc protection and deprotection . This includes the use of deep eutectic solvents and other green chemistry techniques .

properties

IUPAC Name

tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(2)12(6,7-8-14)13-10(15)16-11(3,4)5/h8H,1,7H2,2-6H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLWYYDPDKGZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal

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